![molecular formula C10H18N2O3 B13513970 3-[3-(Morpholin-4-yl)propyl]-1,3-oxazolidin-2-one](/img/structure/B13513970.png)
3-[3-(Morpholin-4-yl)propyl]-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(Morpholin-4-yl)propyl]-1,3-oxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones It is characterized by the presence of a morpholine ring attached to a propyl chain, which is further connected to an oxazolidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Morpholin-4-yl)propyl]-1,3-oxazolidin-2-one typically involves the reaction of morpholine with a suitable propylating agent, followed by cyclization to form the oxazolidinone ring. One common method involves the use of 3-chloropropylamine hydrochloride as the propylating agent, which reacts with morpholine under basic conditions to form the intermediate 3-(morpholin-4-yl)propylamine. This intermediate is then cyclized with phosgene or a phosgene equivalent to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of safer and more environmentally friendly reagents and solvents is often prioritized in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
3-[3-(Morpholin-4-yl)propyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-[3-(Morpholin-4-yl)propyl]-1,3-oxazolidin-2-one has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-[3-(Morpholin-4-yl)propyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, it can interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
3-(Morpholin-4-yl)propionic acid: This compound shares the morpholine and propyl groups but lacks the oxazolidinone ring.
4-Morpholin-4-yl-piperidine-1-carboxylic acid: Similar in structure but contains a piperidine ring instead of an oxazolidinone ring.
3-(Morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one: Contains a morpholine ring and a propyl chain but differs in the presence of a phenyl and pyridinyl group.
Uniqueness
3-[3-(Morpholin-4-yl)propyl]-1,3-oxazolidin-2-one is unique due to its combination of a morpholine ring, a propyl chain, and an oxazolidinone ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H18N2O3 |
|---|---|
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
3-(3-morpholin-4-ylpropyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H18N2O3/c13-10-12(6-9-15-10)3-1-2-11-4-7-14-8-5-11/h1-9H2 |
Clave InChI |
WPVZERZKTDFGAC-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCCN2CCOC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



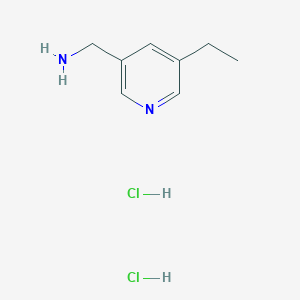
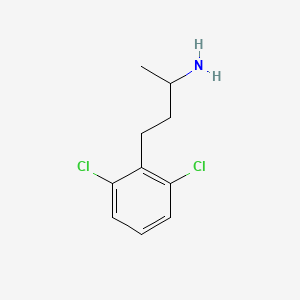
![tert-Butyl (2-(1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethyl)carbamate](/img/structure/B13513895.png)
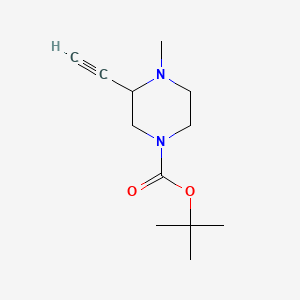


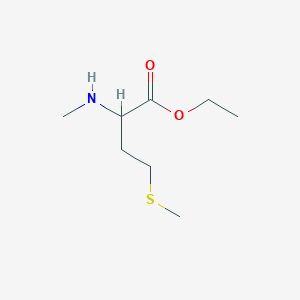
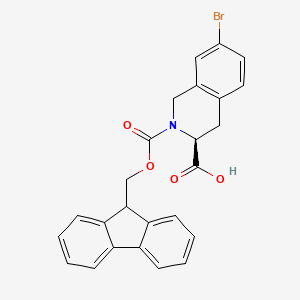


![1-{hexahydro-2H-furo[3,4-b]pyran-2-yl}methanamine hydrochloride, Mixture of diastereomers](/img/structure/B13513965.png)
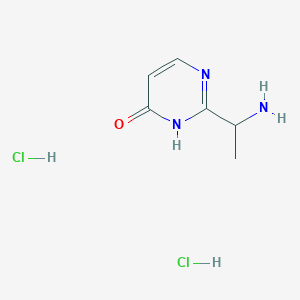
![1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-5-carboxylic acid](/img/structure/B13513978.png)
